molecular formula C15H10O7 B1676745 Morin CAS No. 480-16-0

Morin

Cat. No.: B1676745
CAS No.: 480-16-0
M. Wt: 302.23 g/mol
InChI Key: YXOLAZRVSSWPPT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Morin, a yellow bioactive pigment compound found in various fruits and plants, has been discovered to exhibit a wide range of therapeutic effects against metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer . It primarily targets the α-glucosidase enzyme and oxidative stress in the brain . It also targets the canonical NF-κB signaling pathway .

Mode of Action

This compound interacts with amino acid residues located close to the active site of α-glucosidase, which may move to cover the active pocket to reduce the binding of the substrate and then inhibit the catalytic activity . It also inhibits oxidative stress in the brain . This compound suppresses the triggering receptor expressed on myeloid cells-1 (TREM-1) and toll-like receptor 4 (TLR4) that inhibit the inflammation process and deactivate NF-κB .

Biochemical Pathways

This compound plays a crucial role in numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin , to prevent the disease and attenuate the progression of the illness . It also enhances the cardiac endothelial system and attenuates oxidative stress, inflammation, and apoptosis elicited by bisphenol-S (BPS) and diethyl phthalate (DEP) co-exposure in male Wistar rats .

Pharmacokinetics

This compound has been found to significantly accelerate the metabolism and reduce systemic exposure of diclofenac sodium .

Result of Action

The therapeutic potential of this compound is well featured after collating the in vitro and in vivo study reports . It has been shown to play a crucial role in numerous signaling pathways to prevent the disease and attenuate the progression of the illness . This compound treatment significantly reversed the perturbations in a dose-dependent manner in most instances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, a 0.01% this compound treatment was applied to treat mango fruits stored under ambient conditions (25 ± 1 °C) with 85–90% relative humidity, and the effects on quality indexes, enzyme activity related to antioxidation and cell wall degradation, and gene expressions involved in ripening and senescence were explored .

Biochemical Analysis

Biochemical Properties

Morin interacts with various enzymes, proteins, and other biomolecules. It is a member of flavonols, an important bioactive compound that interacts with nucleic acids, enzymes, and proteins . This compound plays a crucial role in numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin, to prevent disease and attenuate the progression of illness .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits a wide range of therapeutic effects against metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been discovered to exhibit a wide range of therapeutic effects due to its unique chemical structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It offers protection against hyperammonemia by reducing blood ammonia, oxidative stress, and enhancing antioxidant status . This compound administered rats showed a significant reduction in ammonia, urea, lipid peroxidation with a simultaneous elevation in antioxidant levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, this compound (30 mg/kg body weight) was administered orally to rats, which offered protection against hyperammonemia .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels . It plays a crucial role in numerous signaling pathways to prevent disease and attenuate the progression of illness .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOLAZRVSSWPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022398
Record name Morin
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Molecular Weight

302.23 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid
Record name Morin
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CAS No.

480-16-0, 654055-01-3
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Record name 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-
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Record name MORIN
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Record name Morin
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Melting Point

303 - 304 °C
Record name Morin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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